molecular formula C24H39NO3 B6309294 (3Alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxycholane-24-nitrile CAS No. 161520-42-9

(3Alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxycholane-24-nitrile

Cat. No.: B6309294
CAS No.: 161520-42-9
M. Wt: 389.6 g/mol
InChI Key: HOBMWYOQKTYRBO-YHEMGIGTSA-N
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Description

(3Alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxycholane-24-nitrile is a complex organic compound with a steroidal structure. It is a derivative of cholic acid, a primary bile acid produced in the liver. This compound is characterized by the presence of three hydroxyl groups and a nitrile group attached to the cholane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxycholane-24-nitrile typically involves multiple steps starting from cholic acid. The process includes selective protection and deprotection of hydroxyl groups, oxidation, and nitrile formation. One common route involves the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups at positions 3, 7, and 12 are protected using suitable protecting groups such as acetyl or benzyl groups.

    Oxidation: The 24-position carboxylic acid group of cholic acid is oxidized to form the corresponding aldehyde.

    Nitrile Formation: The aldehyde is then converted to a nitrile group using reagents like hydroxylamine hydrochloride and sodium cyanoborohydride.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3Alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxycholane-24-nitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Esters or ethers.

Scientific Research Applications

(3Alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxycholane-24-nitrile has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.

    Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.

    Medicine: Investigated for potential therapeutic applications, including its role in treating liver diseases and cholesterol-related disorders.

    Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.

Mechanism of Action

The mechanism of action of (3Alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxycholane-24-nitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It interacts with enzymes involved in bile acid synthesis and metabolism, such as cholesterol-7-alpha-hydroxylase.

    Pathways: It influences the bile acid synthesis pathway, regulating cholesterol levels and promoting the emulsification and absorption of dietary fats.

Comparison with Similar Compounds

Similar Compounds

    Cholic Acid: (3Alpha,7alpha,12alpha)-3,7,12-trihydroxy-5beta-cholan-24-oic acid.

    Chenodeoxycholic Acid: (3Alpha,7alpha)-3,7-dihydroxy-5beta-cholan-24-oic acid.

    Deoxycholic Acid: (3Alpha,12alpha)-3,12-dihydroxy-5beta-cholan-24-oic acid.

Uniqueness

(3Alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxycholane-24-nitrile is unique due to the presence of a nitrile group at the 24-position, which imparts distinct chemical properties and reactivity compared to other bile acid derivatives. This structural difference allows for unique applications and interactions in biological systems.

Properties

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39NO3/c1-14(5-4-10-25)17-6-7-18-22-19(13-21(28)24(17,18)3)23(2)9-8-16(26)11-15(23)12-20(22)27/h14-22,26-28H,4-9,11-13H2,1-3H3/t14-,15+,16-,17-,18+,19+,20-,21+,22+,23+,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBMWYOQKTYRBO-YHEMGIGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC#N)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC#N)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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